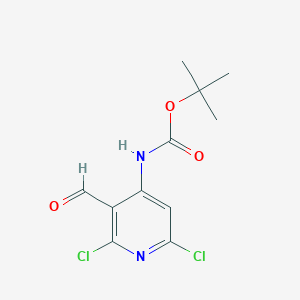![molecular formula C19H20N4O B13932828 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea](/img/structure/B13932828.png)
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea is a synthetic compound known for its potential antibacterial properties. It has been studied for its interaction with bacterial enzymes, particularly DNA gyrase, making it a promising candidate for the development of new antibacterial agents .
準備方法
The synthesis of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves multiple steps, starting from the appropriate isoquinoline and pyridine derivatives. The synthetic route typically includes:
Condensation Reactions: Combining the isoquinoline and pyridine derivatives under controlled conditions.
Urea Formation: Introducing the urea moiety through reactions with ethyl isocyanate or similar reagents.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反応の分析
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
科学的研究の応用
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea has several scientific research applications:
Chemistry: It is used as a model compound in the study of urea derivatives and their chemical properties.
Biology: The compound is studied for its interaction with bacterial enzymes, particularly DNA gyrase, which is crucial for bacterial DNA replication.
Medicine: Its potential as an antibacterial agent makes it a candidate for the development of new antibiotics, especially against resistant bacterial strains.
Industry: The compound’s unique structure and reactivity make it useful in the synthesis of other complex organic molecules
作用機序
The mechanism of action of 1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea involves its interaction with bacterial DNA gyrase. The compound binds to the ATP-binding site of the enzyme, inhibiting its activity and thereby preventing bacterial DNA replication. This leads to the death of the bacterial cells, making it an effective antibacterial agent .
類似化合物との比較
1-Ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea can be compared with other similar compounds, such as:
Isoquinoline Derivatives: These compounds share a similar core structure but may have different substituents, affecting their reactivity and biological activity.
Pyridine Derivatives: Compounds with a pyridine ring and various substituents can have similar antibacterial properties but may differ in their mechanism of action.
Urea Derivatives: Other urea derivatives may have different alkyl or aryl groups, influencing their chemical and biological properties
The uniqueness of this compound lies in its specific interaction with bacterial DNA gyrase, making it a promising candidate for further research and development in the field of antibacterial agents.
特性
分子式 |
C19H20N4O |
|---|---|
分子量 |
320.4 g/mol |
IUPAC名 |
1-ethyl-3-[8-methyl-5-(2-methylpyridin-4-yl)isoquinolin-3-yl]urea |
InChI |
InChI=1S/C19H20N4O/c1-4-20-19(24)23-18-10-16-15(14-7-8-21-13(3)9-14)6-5-12(2)17(16)11-22-18/h5-11H,4H2,1-3H3,(H2,20,22,23,24) |
InChIキー |
ITGDBTWKMCUOIO-UHFFFAOYSA-N |
正規SMILES |
CCNC(=O)NC1=CC2=C(C=CC(=C2C=N1)C)C3=CC(=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![6-(Chloromethyl)-2-methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13932766.png)
![6-(isopropylthio)-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl](/img/structure/B13932767.png)

![7-Cyclopentyl-2-(methylthio)-5,7-dihydro-6H-pyrrolo[2,3-D]pyrimidin-6-one](/img/structure/B13932793.png)



![1,1-Diphenylhexahydro-3H-[1,3]oxazolo[3,4-a]pyrazin-3-one--hydrogen chloride (1/1)](/img/structure/B13932817.png)

![N,N-dimethyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine](/img/structure/B13932822.png)
